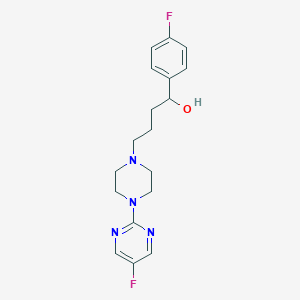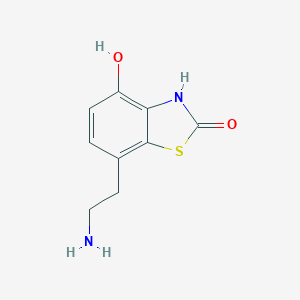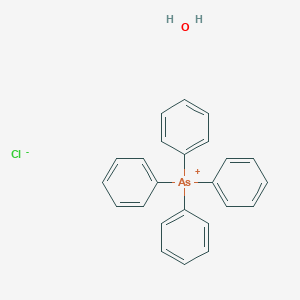![molecular formula C16H19Cl2N3S B034085 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] CAS No. 19824-94-3](/img/structure/B34085.png)
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German], also known as Methylene Blue, is a synthetic dye that has been widely used in various scientific research applications. It is a highly versatile compound that has been used in a range of fields, including biochemistry, microbiology, and neuroscience. In
Wirkmechanismus
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue acts as an electron carrier in biological systems. It can accept electrons from reduced nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD) and transfer them to acceptor molecules such as oxygen or cytochrome c. This electron transfer process is important for energy production in cells and is also involved in a range of other physiological processes.
Biochemical and Physiological Effects:
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has a range of biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a signaling molecule involved in a range of physiological processes. 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This has led to its use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and has a long shelf life. However, 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is a redox-active compound that can interfere with other redox-active molecules in biological systems. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue. One area of interest is its use in photodynamic therapy, where it has shown promise as a photosensitizer for the treatment of cancer. Another area of interest is its use as a model compound for studying electron transfer processes in biological systems. Finally, there is interest in developing new derivatives of 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue that have improved properties for use in various scientific research applications.
Conclusion:
In conclusion, 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is a versatile compound that has been widely used in scientific research. Its unique properties as a redox-active compound make it useful in a range of biochemical and physiological assays. While it has some limitations, its low cost and stability make it a valuable tool for researchers in a range of fields. There are also several future directions for research on 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue, which will continue to expand our understanding of its properties and potential applications.
Synthesemethoden
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue is synthesized by the reduction of 4,4'-diaminodiphenylmethane with sodium hydroxide and zinc dust. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue. The synthesis method is relatively simple and has been well-established in the literature.
Wissenschaftliche Forschungsanwendungen
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has been widely used in scientific research due to its unique properties. It is a redox-active compound that can act as an electron acceptor or donor, making it useful in a range of biochemical and physiological assays. It has been used as a stain for microscopy, as a mitochondrial dye, and as a photosensitizer in photodynamic therapy. 10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] Blue has also been used as a model compound for studying electron transfer processes in proteins and enzymes.
Eigenschaften
CAS-Nummer |
19824-94-3 |
|---|---|
Produktname |
10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German] |
Molekularformel |
C16H19Cl2N3S |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(3-chloropyrido[3,2-b][1,4]benzothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H18ClN3S.ClH/c1-11(10-19(2)3)20-13-6-4-5-7-14(13)21-15-8-12(17)9-18-16(15)20;/h4-9,11H,10H2,1-3H3;1H |
InChI-Schlüssel |
PEBKDVSUKZEOHV-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC(=C3)Cl.Cl |
Kanonische SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=C1N=CC(=C3)Cl.Cl |
Synonyme |
10H-Pyrido(3,2-b)(1,4)benzothiazine, 3-chloro-10-((2-(dimethylamino)-1 -methyl)ethyl)-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)




![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)




![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)


